molecular formula C9H10N2O B14898559 5,6-Dimethyl-1,3-benzoxazol-2-amine

5,6-Dimethyl-1,3-benzoxazol-2-amine

Cat. No.: B14898559
M. Wt: 162.19 g/mol
InChI Key: YZDVZQFHTJZZIJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound’s structure consists of a benzene ring fused to an oxazole ring, with two methyl groups at positions 5 and 6, and an amine group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method is the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst such as Cu₂O in dimethyl sulfoxide (DMSO) at room temperature. This reaction yields high amounts of 2-substituted benzoxazoles .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts. These methods are designed to optimize yield and efficiency while minimizing environmental impact. For example, the use of mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst in the presence of titanium tetraisopropoxide (TTIP) and aqueous hydrogen peroxide (H₂O₂) has been reported to produce high yields of benzoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group at position 2 can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

5,6-Dimethyl-1,3-benzoxazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1,3-benzoxazol-2-amine involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding. The amine group at position 2 can form hydrogen bonds with target molecules, enhancing its binding affinity. These interactions enable the compound to exert its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 6 enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. Additionally, the amine group at position 2 allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5,6-dimethyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H10N2O/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H2,10,11)

InChI Key

YZDVZQFHTJZZIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)N

Origin of Product

United States

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